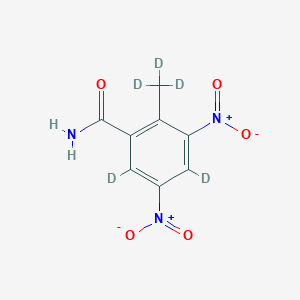
Zoalene-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zoalene-d5, also known as 2-Methyl-3,5-dinitrobenzamide-d5, is a deuterated form of Zoalene. Zoalene is a well-known anticoccidial agent used in poultry farming to prevent coccidiosis infections. The deuterated form, this compound, is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Zoalene due to its stable isotope labeling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Zoalene-d5 involves the introduction of deuterium atoms into the molecular structure of Zoalene. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as heavy water (D2O) or deuterated solvents.
Direct Synthesis: This involves the use of deuterated reagents in the synthesis of Zoalene.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions due to their efficiency and cost-effectiveness. The process is optimized to ensure high yield and purity of the final product, which is crucial for its use in scientific research .
Analyse Chemischer Reaktionen
Types of Reactions
Zoalene-d5 undergoes several types of chemical reactions, including:
Reduction: The nitro groups in this compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents can be used under acidic conditions.
Major Products Formed
Reduction: The major product formed is 3,5-diamino-2-methylbenzamide.
Substitution: Depending on the substituent introduced, various substituted benzamides can be formed.
Wissenschaftliche Forschungsanwendungen
Zoalene-d5 is extensively used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis. Some of its applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of Zoalene in biological systems.
Metabolic Pathway Analysis: Investigating the metabolic pathways of Zoalene in animals, particularly in poultry.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to ensure accurate quantification of Zoalene and its metabolites
Wirkmechanismus
Zoalene-d5, like Zoalene, exerts its effects by interfering with the life cycle of coccidia parasites. It disrupts the mitochondrial function of the parasites, leading to their death. The exact molecular targets and pathways involved include inhibition of electron transport and energy production within the parasite cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dinitolmide: The non-deuterated form of Zoalene, used for similar purposes in poultry farming.
Amprolium: Another anticoccidial agent used in poultry, but with a different mechanism of action.
Clopidol: An anticoccidial drug that works by inhibiting the development of coccidia in the intestinal cells.
Uniqueness of Zoalene-d5
This compound is unique due to its stable isotope labeling, which makes it invaluable in scientific research for tracking and analyzing the pharmacokinetics and metabolism of Zoalene. This feature sets it apart from other anticoccidial agents that do not have deuterated forms .
Eigenschaften
Molekularformel |
C8H7N3O5 |
|---|---|
Molekulargewicht |
230.19 g/mol |
IUPAC-Name |
2,4-dideuterio-3,5-dinitro-6-(trideuteriomethyl)benzamide |
InChI |
InChI=1S/C8H7N3O5/c1-4-6(8(9)12)2-5(10(13)14)3-7(4)11(15)16/h2-3H,1H3,(H2,9,12)/i1D3,2D,3D |
InChI-Schlüssel |
ZEFNOZRLAWVAQF-RHIBPKLGSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N)C([2H])([2H])[2H])[N+](=O)[O-])[2H])[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


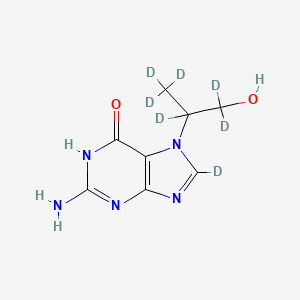
![1-[(1,1-Dimethylethyl)amino]-2-methyl-2-propanol](/img/structure/B15293977.png)
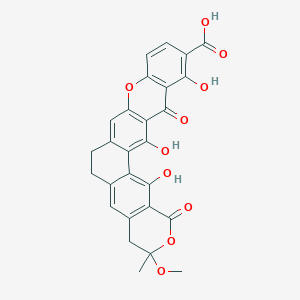
![(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-deuterio-2-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-4-oxobutanoic acid;hydrate](/img/structure/B15293992.png)

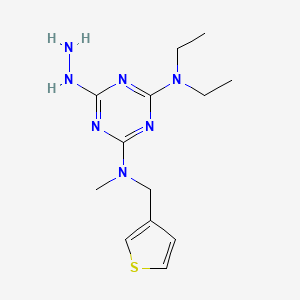
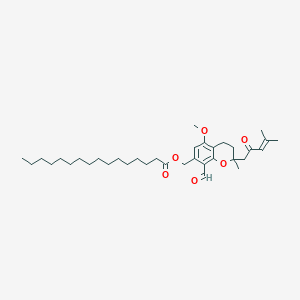

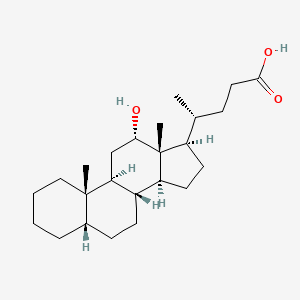
![(R)-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol](/img/structure/B15294050.png)
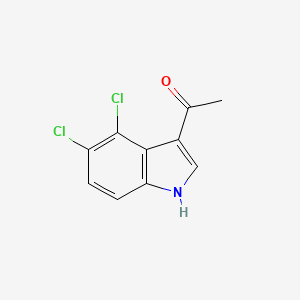
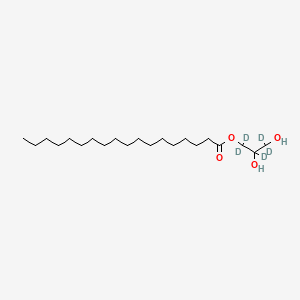
![4-chlorobutyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B15294070.png)

